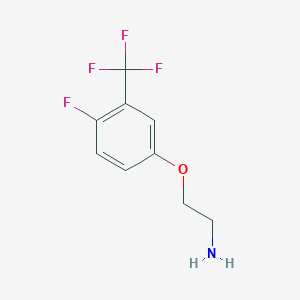

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine

Description

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine is a fluorinated ethylamine derivative characterized by a phenoxy backbone substituted with a fluorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position. Its synthesis typically involves multi-step reactions, including protection/deprotection of amine groups, nucleophilic substitutions, and coupling reactions, as seen in analogous compounds like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-tetraoxaspiro derivatives . The compound’s structure combines electron-withdrawing groups (fluoro and trifluoromethyl), which likely enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPPBUYQDXZSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine typically involves the reaction of 4-fluoro-3-trifluoromethylphenol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under specific conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic effects, especially in the development of drugs with improved stability and bioavailability.

Industry: The compound is used in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are valuable

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to altered biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-(4-Fluorophenyl)ethylamine (CAS 1583-88-6) Structure: Lacks the trifluoromethyl and phenoxy groups, featuring a direct ethylamine linkage to a fluorophenyl ring. Properties: The absence of -CF₃ reduces lipophilicity (logP ~1.8), making it less suited for hydrophobic environments. Fluorine’s electron-withdrawing effect slightly increases acidity (pKa ~9.5) compared to non-fluorinated ethylamines . Applications: Used as a building block in pharmaceuticals and agrochemicals.

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7)

- Structure : Contains hydroxyl groups at meta and para positions instead of fluorine and -CF₃.

- Properties : Hydroxyl groups increase polarity (logP ~0.5) and reduce blood-brain barrier penetration. The hydrochloride salt enhances water solubility .

- Applications : Intermediate in neurotransmitter synthesis (e.g., dopamine derivatives).

1-(4-Nitrophenyl)-2-(trifluoromethylthio)ethylamine hydrochloride

- Structure : Features a nitro group and trifluoromethylthio (-SCF₃) substituent.

- Properties : The -SCF₃ group imparts higher electronegativity and oxidative stability compared to -CF₃. Nitro groups may confer reactivity in reduction reactions .

Key Comparative Data

| Compound | Molecular Weight | Substituents | logP (Predicted) | Key Applications |

|---|---|---|---|---|

| 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine | 253.2 | 4-F, 3-CF₃, phenoxy-ethyl | ~3.2 | Pharmaceutical intermediates |

| 2-(4-Fluorophenyl)ethylamine | 153.2 | 4-F, phenyl-ethyl | ~1.8 | Agrochemical synthesis |

| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | 189.6 | 3,4-OH, phenyl-ethyl | ~0.5 | Neurochemical research |

| 1-(4-Nitrophenyl)-2-(SCF₃)ethylamine HCl | 302.7 | 4-NO₂, 2-SCF₃ | ~2.9 | Reactive intermediates |

Research Findings

Electronic and Conformational Effects

- Fluorine Substitution: Computational studies on 2-(4-fluorophenyl)-ethylamine reveal that the para-fluorine atom induces conformational rigidity due to hyperconjugation with the aromatic ring, stabilizing planar configurations . In this compound, the additional -CF₃ group likely amplifies this effect, creating a highly electron-deficient aromatic system.

- Trifluoromethyl Impact : The -CF₃ group’s strong electron-withdrawing nature reduces basicity (predicted pKa ~8.2 vs. ~9.5 for 2-(4-fluorophenyl)ethylamine) and enhances resistance to oxidative degradation .

Biological Activity

2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and binding affinity to biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 1186048-81-6

- Molecular Formula: C10H10F4NO

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Fluorinated compounds often exhibit enhanced lipophilicity, which can facilitate their penetration through cellular membranes and enhance their efficacy in modulating biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter reuptake or inflammatory responses.

- Receptor Binding: It may bind to various receptors, influencing signaling pathways associated with pain, inflammation, or cancer proliferation.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

-

Anticancer Activity:

- Preliminary studies suggest that the compound has cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.

- The compound's IC50 values (the concentration required to inhibit cell growth by 50%) suggest potent activity, comparable to established chemotherapeutics.

-

Antidepressant Effects:

- As part of investigations into dual-action compounds, this compound has shown potential as a serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.

-

Anti-inflammatory Properties:

- The compound's ability to modulate inflammatory pathways suggests it could be effective in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 and U-937 cell lines. The findings indicated that modifications in the fluorinated phenyl ring could enhance activity further.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Reference Compound | MCF-7 | 0.79 |

Study 2: Antidepressant Activity

Research highlighted in Pharmacology Reports indicated that the compound exhibited SSRI-like effects with an IC50 value lower than that of fluoxetine in animal models, suggesting potential for development as an antidepressant.

| Compound | Effectiveness (IC50) |

|---|---|

| This compound | 127 nM |

| Fluoxetine | 164 nM |

Study 3: Anti-inflammatory Effects

In a recent investigation into anti-inflammatory agents, the compound was found to reduce cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.